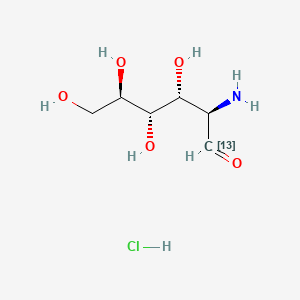
D-Glucosamine-13C Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosamine-13C Hydrochloride is a variant of glucosamine where one of the carbon atoms is replaced by Carbon-13, a stable isotope of carbon . It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .
Molecular Structure Analysis
The empirical formula of this compound is 13CC5H13NO5 · HCl . The molecular weight is 216.62 . The SMILES string representation of its structure is Cl.N[C@@H]1C@@HC@HC@@HO[13CH]1O .Physical and Chemical Properties Analysis
This compound is a solid substance . It has an optical activity of [α]20/D +72°, c = 1 in H2O . .Applications De Recherche Scientifique
Metabolomic Analyses in Veterinary Medicine
D-Glucosamine hydrochloride (GlcN∙HCl) has been studied for its effects on amino acid metabolism in dogs. Research indicates that oral administration of GlcN∙HCl can accelerate fumarate respiration and elevate plasma levels of lactic acid and alanine, suggesting its potential role in promoting cellular conditions for cartilage regeneration (Osaki et al., 2012).
Antioxidant and Protective Effects
Studies have shown that glucosamine hydrochloride can protect against free radical-induced damage in biological membranes. It exhibits dose-dependent antioxidant activity and can effectively protect erythrocytes against oxidative stress (Jamialahmadi et al., 2014).
Dental Applications
Glucosamine hydrochloride has been explored for its potential in dental pain management. It has been found to suppress nociceptive responses in tooth pulpal nerves, suggesting its effectiveness in relieving dental pain (Kaida et al., 2014).
Modulation of Cellular Metabolism
Glucosamine hydrochloride impacts the production of various cellular mediators like prostaglandin E2, nitric oxide, and metalloproteases, indicating its role in modulating the metabolism of cells like chondrocytes and synoviocytes (Nakamura et al., 2004).
Nanocomposite Development
Research into D-glucosamine hydrochloride–rectorite nanocomposites has shown promising antioxidant and anti-ultraviolet activity. These composites exhibit improved properties over glucosamine hydrochloride alone, suggesting potential in health or functional food applications (Wang et al., 2012).
Molecular Imaging in Cancer Research
Glucosamine hydrochloride has been proposed as an agent in molecular imaging for cancer detection using chemical exchange saturation transfer MRI. It's been shown to have significant CEST effects, which can be attributed to phosphorylated products like UDP-GlcNAc, offering a new approach for detecting metabolically active tumors (Rivlin & Navon, 2020).
Antimicrobial Effects
D-Glucosamine hydrochloride (GAH) demonstrates antimicrobial effects against common food spoilage microorganisms, indicating its potential as a preservative agent in food products (Xin, 2001).
Orientations Futures
Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, D-Glucosamine-13C Hydrochloride and other stable isotope-labeled compounds may have significant applications in future drug development and research .
Mécanisme D'action
Target of Action
D-Glucosamine-13C Hydrochloride, also known as Glucosamine-13C (hydrochloride), is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It plays a crucial role in the formation of cartilage and synovial fluid, which are essential components of the joints .
Mode of Action
The compound interacts with its targets by providing a building block for the synthesis of glycosaminoglycans, which are essential for maintaining the structure and function of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of glycosylated proteins and lipids . It is a precursor in these pathways, contributing to the formation of structural polymers like chitin, chitosan, and peptidoglycans .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of carbon, such as 13C, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of cell proliferation and differentiation, which can accelerate wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that D-Glucosamine can physically attach to the cell membrane, and positively charged amino groups of D-Glucosamine can bind the cell membrane electrically to protect against tissue damage . This process may contribute to cell membrane stability, which is crucial in biomedical situations .
Analyse Biochimique
Biochemical Properties
D-Glucosamine-13C Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The positively charged amino groups of this compound can bind to the cell membrane electrically, protecting against tissue damage .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting cell proliferation and differentiation . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, glucosamine has been widely investigated in the treatment of osteoarthritis in animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .
Transport and Distribution
It is known that glucosamine can physically attach to the cell membrane .
Subcellular Localization
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-MGYMDGOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
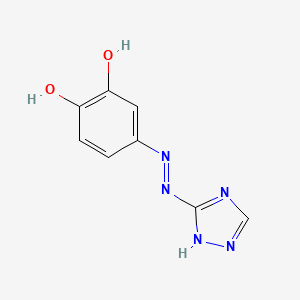
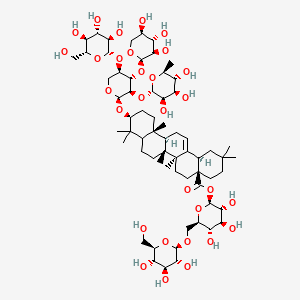
![Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/no-structure.png)

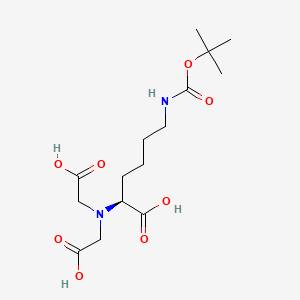
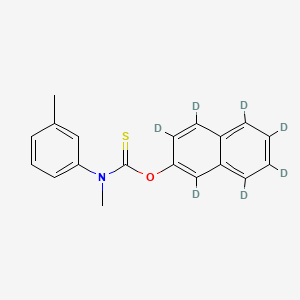
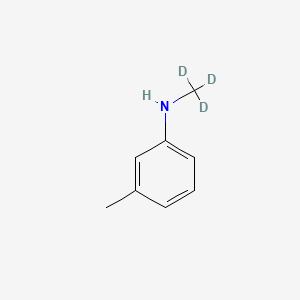
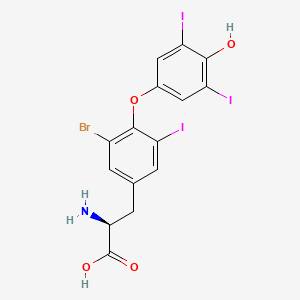

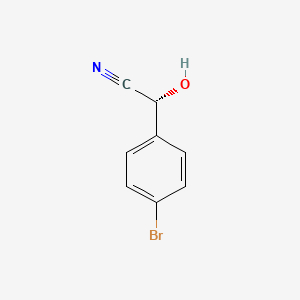

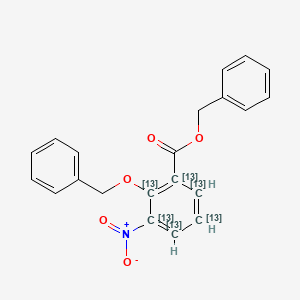
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
